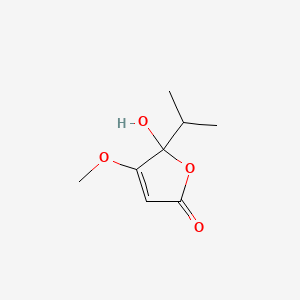
5,6-Dihydropenicillic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5,6-Dihydropenicillic acid is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring with a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropenicillic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2-butanone and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification methods ensures the compound meets the required purity standards for its intended applications.
化学反応の分析
Types of Reactions
5,6-Dihydropenicillic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
科学的研究の応用
Chemical Properties and Structure
5,6-Dihydropenicillic acid belongs to the class of furanones, characterized by a furan ring with a ketone group. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Scientific Research Applications
1. Chemistry:
- Synthesis Building Block: this compound is utilized as a precursor in synthesizing more complex organic molecules. Its reactivity can lead to the formation of various derivatives that are useful in pharmaceutical chemistry.
2. Biology:
- Enzyme Interaction Studies: The compound's biological activity has made it a candidate for studying enzyme interactions and metabolic pathways. It has shown promising results in modulating biological processes through its interactions with specific molecular targets .
3. Medicine:
- Therapeutic Potential: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. Studies have indicated that this compound exhibits antioxidant properties that may protect against oxidative stress-related damage in neuronal cells .
- Antimicrobial Activity: The compound has demonstrated antimicrobial efficacy against various bacterial strains, including multi-drug resistant pathogens. Its potential as an antimicrobial agent is significant in addressing antibiotic resistance .
Case Study 1: Antioxidant and Neuroprotective Effects
- Objective: To evaluate the antioxidant capacity of this compound.
- Findings: In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels and upregulated glutathione (GSH) levels in SH-SY5Y cells exposed to oxidative stress. The compound exhibited an IC50 value of 62.9 μM for DPPH radical scavenging activity, indicating strong antioxidant potential .
Case Study 2: Antimicrobial Efficacy
- Objective: Assess the antimicrobial activity against resistant bacterial strains.
- Results: Inhibition studies revealed effective growth inhibition of ESKAPE pathogens, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .
Data Tables
The following tables summarize key findings related to the applications of this compound:
作用機序
The mechanism by which 5,6-Dihydropenicillic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The exact mechanism may vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Hydroxy-2(5H)-furanone: A related compound with similar structural features but different functional groups.
5-Methoxy-2(5H)-furanone: Another furanone derivative with distinct properties.
Uniqueness
5,6-Dihydropenicillic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
35973-53-6 |
|---|---|
分子式 |
C8H12O4 |
分子量 |
172.18 g/mol |
IUPAC名 |
5-hydroxy-4-methoxy-5-propan-2-ylfuran-2-one |
InChI |
InChI=1S/C8H12O4/c1-5(2)8(10)6(11-3)4-7(9)12-8/h4-5,10H,1-3H3 |
InChIキー |
XMLBVCBGTUQJHY-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=CC(=O)O1)OC)O |
正規SMILES |
CC(C)C1(C(=CC(=O)O1)OC)O |
同義語 |
5,6-dihydropenicillic acid 5-hydroxy-4-methoxy-5-(1-methylethyl)-2(5H)-furanone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















